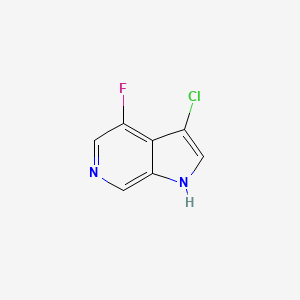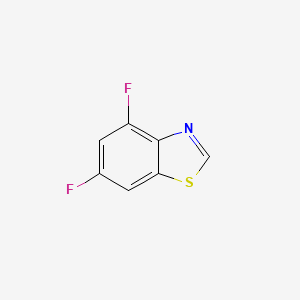![molecular formula C7H4FN3O2 B3219869 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-45-9](/img/structure/B3219869.png)
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4FN3O2 and a molecular weight of 181.13 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in scientific literature . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was modified with a group that could provide a hydrogen bond acceptor of suitable size .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4FN3O2/c8-4-1-5-6 (11 (12)13)3-10-7 (5)9-2-4/h1-3H, (H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Wirkmechanismus
The mechanism of action of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, further supporting its potential as an anticancer agent.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in DNA replication and repair. Additionally, this compound has been shown to have fluorescent properties, making it a useful tool for imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine in lab experiments is its potential as an anticancer agent. This compound has been shown to have activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has fluorescent properties, making it a useful tool for imaging studies.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on normal cells, making it important to use caution when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine. One area of research is the development of anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in imaging studies. Finally, studies are needed to determine the potential toxicity of this compound and to develop strategies to minimize any potential side effects.
Wissenschaftliche Forschungsanwendungen
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has been studied for its potential applications in scientific research. This compound has been shown to have activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging studies.
Eigenschaften
IUPAC Name |
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPULWMIJMOUHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3219796.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3219803.png)
![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219811.png)
![7-bromo-4-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219814.png)

![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219821.png)
![4-methoxy-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219825.png)
![7-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219836.png)
![3-bromo-5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219849.png)
![6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219850.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,4-fluoro-1,3-dihydro-6-methoxy-](/img/structure/B3219876.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219877.png)
